molecular formula C10H20O B086348 Citronellol CAS No. 106-22-9

Citronellol

Cat. No. B086348
CAS RN: 106-22-9
M. Wt: 156.26 g/mol
InChI Key: QMVPMAAFGQKVCJ-UHFFFAOYSA-N
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Description

Citronellol is a naturally occurring monoterpene alcohol found in the essential oils of several plants, including species of the genera Cymbopogon (lemongrass) and Pelargonium (geraniums), characterized by its rose-like scent. It is widely utilized in fragrances, cosmetics, and as an intermediate in organic synthesis (Santos et al., 2019).

Synthesis Analysis

Several methods have been developed for the synthesis of Citronellol, ranging from chemical to biotechnological approaches. For instance, Citronellol has been synthesized through enzymatic esterification in n-hexane, showcasing lipase-catalyzed reactions achieving high yields (Claon & Akoh, 1993). Additionally, multi-enzymatic cascade systems have been employed for the selective reduction of (E/Z)-Citral to (S)-Citronellol, demonstrating the potential for industrial application due to high conversion rates and selectivity (Jia et al., 2021).

Molecular Structure Analysis

The molecular structure of Citronellol comprises a long carbon chain with an alcohol functional group, contributing to its characteristic scent and reactivity. The stereochemistry of Citronellol, including its S- and R-enantiomers, plays a crucial role in its fragrance properties and biological activities. Research has explored the synthesis and characterization of Citronellol derivatives, focusing on understanding the impact of molecular structure on its physical and chemical properties (Martinelli et al., 2023).

Chemical Reactions and Properties

Citronellol participates in various chemical reactions, including esterification and reduction, enabling the synthesis of a wide range of derivatives with applications in fragrances and as intermediates in organic synthesis. For instance, the synthesis of Citronellol esters has been achieved using lipase-catalyzed reactions, highlighting the versatility of Citronellol in chemical synthesis (Galgali et al., 2017).

Physical Properties Analysis

The physical properties of Citronellol, such as boiling point, density, and solubility, are influenced by its molecular structure. These properties are critical for its use in various applications, including perfumery and cosmetics. Studies focusing on the synthesis and application of Citronellol derivatives provide insights into its physical properties (Pandey & Srivastava, 2002).

Scientific Research Applications

  • Allergen in Perfumes : Citronellol is identified as a fragrance allergen in alcohol-based perfumery products, such as toilet waters and scented waters. Most analyzed products conform to safety recommendations despite containing allergens like citronellol (Łętocha & Rachwalik, 2021).

  • Skin Sensitizer : Citronellol is a known skin sensitizer, particularly in its autoxidized form, commonly used in consumer products for fragrance (Rudbäck et al., 2014).

  • Neuroprotective Activity : Citronellol exhibits neuroprotective activity, particularly in anticonvulsant effects against induced convulsions and seizures in rodents (Sousa et al., 2006).

  • Immunity in Cancer Patients : Citronellol, combined with certain Chinese medicinal herbs, may enhance cellular immunity in cancer patients undergoing chemotherapy or radiotherapy (Zhuang et al., 2009).

  • Cardiovascular Effects : Citronellol has hypotensive and vasorelaxant effects, reducing blood pressure and inducing vasodilation in rats (Bastos et al., 2009).

  • Pharmacological Potential : Citronellol exhibits various pharmacological activities such as antibiotic, antifungal, analgesic, and anticonvulsant effects, presenting it as a promising molecule for future studies (Santos et al., 2019).

  • Inhalation Effects on Body Weight : Inhalation of citronellol can affect body weight, blood lipid profile, and liver function in rats, indicating potential therapeutic uses in weight management (Batubara et al., 2015).

  • Patch Testing for Allergies : Citronellol is used in patch testing for allergies, particularly in its oxidized form which forms sensitizing hydroperoxides (Hagvall et al., 2020).

  • Essential Oil Composition : Citronellol is a major component in the essential oil of Citronella, with its concentration influenced by harvest time and weather conditions (Kakaraparthi et al., 2014).

  • Synthesis from Citral : Citronellol can be synthesized from citral in a multi-enzymatic cascade system, showcasing its potential in industrial applications (Jia et al., 2021).

  • Effects on Membrane Integrity : Citronellol disrupts membrane integrity by inducing free radical generation, leading to lipid peroxidation and cell death (Kaur et al., 2011).

  • Anti-inflammatory Properties : Citronellol and geraniol from geranium oil have shown inhibitory effects on nitric oxide and prostaglandin E₂ production in macrophages, suggesting anti-inflammatory activities (Su et al., 2010).

  • Enzyme Activity in Citronella : Citronellol influences the catalytic activity of alcohol acyltransferase in the foliage of Citronella, impacting essential oil composition (Kumar, 2020).

  • Cardiorespiratory Effects : β-Citronellol induces biphasic cardiovascular and respiratory effects, including hypotension and bradycardia, by recruiting airway sensory neural circuitry (Ribeiro-Filho et al., 2016).

  • Herbicide Activity : Citronellol, as a component of cinnamon and Java citronella essential oils, exhibits herbicidal properties, affecting plant plasma membranes and potentially acting as an alternative to chemical products (Lins et al., 2019).

  • Environmental Impact : Citronellol's environmental impact was assessed, revealing effects on river and soil ecosystems, including toxicity to non-target organisms like Daphnia magna and Eisenia fetida (Pino-Otín et al., 2021).

  • Catalytic Dehydrogenation : The catalytic dehydrogenation of β-citronellol under non-oxidative conditions using copper-based catalysts is studied for producing citronellal, important for various industries (Cunha et al., 2017).

  • Anticancer Activity : Citronellol shows anticancer activity by inducing mitochondrial-mediated apoptosis in human mammary tumor cells, suggesting its potential as a therapeutic agent (Rajendran et al., 2020).

  • Chemo-enzymatic Epoxidation : The chemo-enzymatic epoxidation of citronellol is influenced by temperature, with implications for industrial applications in fragrance and flavoring synthesis (Silva & Nascimento, 2013).

Future Directions

Citronellol has various uses, nearly all related to its flavor and smell . It is used in perfumes and as a fragrance in cleaning products . In many applications, one of the enantiomers is preferred . It is a component of citronella oil, an insect repellant . Citronellol is used as a raw material for the production of rose oxide . It is also a precursor to many commercial and potential fragrances such as citronellol acetate, citronellyl oxyacetaldehyde, citronellyl methyl acetal, and ethyl citronellyl oxalate .

properties

IUPAC Name

3,7-dimethyloct-6-en-1-ol
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InChI

InChI=1S/C10H20O/c1-9(2)5-4-6-10(3)7-8-11/h5,10-11H,4,6-8H2,1-3H3
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InChI Key

QMVPMAAFGQKVCJ-UHFFFAOYSA-N
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Canonical SMILES

CC(CCC=C(C)C)CCO
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Molecular Formula

C10H20O
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DSSTOX Substance ID

DTXSID3026726
Record name Citronellol
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Molecular Weight

156.26 g/mol
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Physical Description

Dry Powder, Liquid, Other Solid; Liquid, Colorless to pale yellow liquid with a sweet floral odor; [EPA BRADs] Colorless liquid with a rose-like odor; [Acros Organics MSDS], colourless oily liquid; rose-like aroma
Record name 6-Octen-1-ol, 3,7-dimethyl-
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Boiling Point

224 °C, BP: 108-109 °C at 10 mm Hg; specific gravity: 1.4576 at 18/4 °C /(-)-Form/
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Solubility

In water, 200 mg/L at 25 °C, In water, 307 mg/L at 25 °C; 300 mg/L at 20 °C, Soluble in fixed oils, propylene glycol; insoluble in glycerin, Miscible in ethanol and ether /(+)-citronellol/; very soluble in ethanol and ether /(-)-citronellol/, Insoluble in glycerol; slightly soluble in water; soluble in most fixed oils, propylene glycol, soluble (in ethanol)
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Density

0.8550 g/cu cm at 20 °C, 0.850-0.860
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Vapor Pressure

0.04 [mmHg], 0.02 mm Hg at 25 °C
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Mechanism of Action

We evaluated the effects of rose oil on the peroxisome proliferator-activated receptor (PPAR) and cyclooxygenase-2 (COX-2).Citronellol and geraniol, the major components of rose oil, activated PPAR alpha and gamma, and suppressed LPS-induced COX-2 expression in cell culture assays, although the PPARgamma-dependent suppression of COX-2 promoter activity was evident only with citronellol, indicating that citronellol and geraniol were the active components of rose oil.
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Product Name

beta-CITRONELLOL, (+/-)-

Color/Form

Colorless oily liquid

CAS RN

106-22-9
Record name Citronellol
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Melting Point

<-20 °C
Record name Citronellol
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Synthesis routes and methods I

Procedure details

A portion of the reaction was steam distilled to provide a crude product having a ratio of linalool to nerol plus geraniol to cis- and trans-isogeraniols of 62 to 25 to 13, respectively. The isogeraniols, while not known to be useful in perfumery, can be (like geraniol) hydrogenated to yield citronellol, a valuable perfumery material.
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Synthesis routes and methods II

Procedure details

The asymmetric hydrogenation of geraniol, nerol and γ-geraniol using a ruthenium complex has already been reported (J. Am. Chem. Soc. 109, 1596, 4129 (1987); J. Organomet. Chem. 548, 65 (1997); Chem. Ind. (Dekker), 68, (1996)). When geraniol, nerol and γ-geraniol are subjected to asymmetric hydrogenation using the rhutenium complex of (S)-BINAP to produce citronellol, one of the enantiomers of citronellol is obtained when geraniol is hydrogenated and the other is obtained when nerol or γ-geraniol is hydrogenated.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Citronellol
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Citronellol
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Citronellol
Reactant of Route 4
Citronellol
Reactant of Route 5
Citronellol
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Citronellol

Citations

For This Compound
34,600
Citations
PL Santos, JPSCF Matos, L Picot… - Food and Chemical …, 2019 - Elsevier
Many diseases, such as inflammatory and central nervous system disorders, currently have a limited number of effective side-effect free treatments. Citronellol (CT) is a monoterpene …
Number of citations: 76 www.sciencedirect.com
EJ Corey, HE Ensley, JW Suggs - The Journal of Organic …, 1976 - ACS Publications
The classical cation-olefin cyclization of citronellal to a mixture of isopulegols followed by oxidation offered a method for the preparation of 2 from (—)-citronellal; 3 however, the optical …
Number of citations: 134 pubs.acs.org
HR Velankar, MR Heble - Electronic Journal of Biotechnology, 2003 - SciELO Chile
This paper reports biotransformation of (L)-citronellal to (L)-citronellol using free and immobilized cells of Rhodotorula minuta. The culture preparation variables such as pH, temperature …
Number of citations: 50 www.scielo.cl
RG Brito, AG Guimarães, JSS Quintans… - Journal of natural …, 2012 - Springer
We describe the antinociceptive and anti-inflammatory properties of citronellol (CT) in rodents. CT, a monoterpene alcohol, is a naturally occurring monoterpene compound prevalent in …
Number of citations: 121 link.springer.com
TB Vasconcelos, HV Ribeiro-Filho, LT Lucetti… - Brazilian Journal of …, 2015 - SciELO Brasil
… change the relaxing effects of β-citronellol. Inhibition of transient receptor potential vanilloid … in the effects of β-citronellol. In conclusion, β-citronellol exerted inhibitory effects on rat …
Number of citations: 24 www.scielo.br
D Silva, H Diniz-Neto, L Cordeiro, M Silva-Neta… - International Journal of …, 2020 - mdpi.com
… )-β-citronellol and AB, while the association between S-(−)-β-citronellol and AB displayed synergism, additivity, and indifference. In conclusion, both isomers of β-citronellol presented a …
Number of citations: 20 www.mdpi.com
DP de Sousa, JCR Gonçalves, L Quintans-Júnior… - Neuroscience …, 2006 - Elsevier
… citronellol on pentylenetetrazol- and picrotoxin-induced convulsions and maximal electroshock-induced seizures in mice. Administration of citronellol … of citronellol showed …
Number of citations: 187 www.sciencedirect.com
SA Elsharif, A Buettner - Food chemistry, 2017 - Elsevier
β-Citronellol, 1, and citronellyl acetate, 2, are renowned fragrant constituents in perfumes and flavoring agents in foods and beverages. Both substances smell citrussy, fresh and floral. …
Number of citations: 21 www.sciencedirect.com
HV Ribeiro-Filho, CM de Souza Silva… - European Journal of …, 2016 - Elsevier
… β-Citronellol is a monoterpene found in the essential oil of various … , β-citronellol possesses hypotensive actions due to its vasodilator abilities. Here we aimed to show that β-citronellol …
Number of citations: 22 www.sciencedirect.com
JFA Bastos, ÍJA Moreira, TP Ribeiro… - Basic & Clinical …, 2010 - Wiley Online Library
… described for citronellol [7]. Due to the high use of medicinal plants containing citronellol and … to evaluate the cardiovascular effects of citronellol by using in vitro and in vivo approaches. …
Number of citations: 158 onlinelibrary.wiley.com

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